molecular formula C2H5FO3S B2893900 2-Hydroxyethane-1-sulfonyl fluoride CAS No. 1893924-11-2

2-Hydroxyethane-1-sulfonyl fluoride

Cat. No. B2893900
CAS RN: 1893924-11-2
M. Wt: 128.12
InChI Key: YMURXKSLXJLVBS-UHFFFAOYSA-N
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Description

2-Hydroxyethane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1893924-11-2 . It has a molecular weight of 128.12 .


Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . An organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone catalyzes a synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .


Chemical Reactions Analysis

Fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . In a copper-free Sandmeyer-type fluorosulfonylation reaction with Na2S2O5 as the sulfur dioxide source and Selectfluor as fluorine source, aryldiazonium salts are transformed into sulfonyl fluorides .

Scientific Research Applications

Organic Synthesis

2-Hydroxyethane-1-sulfonyl fluoride serves as a versatile intermediate in organic synthesis. Its ability to introduce sulfonyl fluoride groups into organic molecules is particularly valuable for constructing complex molecules with potential pharmacological properties . The compound can be used to generate fluorosulfonyl radicals, which are instrumental in creating diverse functionalized sulfonyl fluorides.

Chemical Biology

In chemical biology, 2-Hydroxyethane-1-sulfonyl fluoride is used to modify biomolecules. It can act as a bioconjugation agent, allowing researchers to attach various probes or tags to proteins or nucleic acids. This is crucial for studying biological processes and identifying molecular interactions .

Drug Discovery

The introduction of sulfonyl fluoride groups into drug candidates can significantly affect their pharmacokinetic and pharmacodynamic profiles. 2-Hydroxyethane-1-sulfonyl fluoride is used in the synthesis of these compounds, aiding in the development of new medications with improved efficacy and safety profiles .

Materials Science

Sulfonyl fluorides, derived from 2-Hydroxyethane-1-sulfonyl fluoride, are used in materials science to create novel polymers and coatings. These materials often exhibit unique properties such as resistance to degradation, thermal stability, and chemical inertness .

Click Chemistry

The concept of Sulfur (VI) Fluoride Exchange (SuFEx) has positioned sulfonyl fluorides as key players in click chemistry. 2-Hydroxyethane-1-sulfonyl fluoride can participate in SuFEx reactions, enabling the rapid and selective formation of covalent bonds in the synthesis of complex molecular architectures .

Analytical Chemistry

In analytical chemistry, 2-Hydroxyethane-1-sulfonyl fluoride can be used as a derivatization agent to enhance the detection of various compounds. Its reactivity with specific functional groups makes it suitable for use in chromatography and mass spectrometry to improve the analysis of small molecules .

Environmental Chemistry

The compound’s reactivity with pollutants makes it a candidate for environmental cleanup applications. It can potentially be used to neutralize or transform hazardous chemicals into less harmful substances .

Catalysis

2-Hydroxyethane-1-sulfonyl fluoride can act as a catalyst or a catalyst precursor in various chemical reactions. Its ability to transfer the sulfonyl fluoride group can be harnessed to catalyze transformations that are challenging to achieve with traditional catalysts .

Safety and Hazards

2-Hydroxyethane-1-sulfonyl fluoride is toxic if swallowed and causes severe skin burns and eye damage . It is advised not to breathe dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Relevant Papers

Relevant papers on 2-Hydroxyethane-1-sulfonyl fluoride can be found at Sigma-Aldrich and Organic Chemistry Frontiers .

properties

IUPAC Name

2-hydroxyethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5FO3S/c3-7(5,6)2-1-4/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMURXKSLXJLVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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